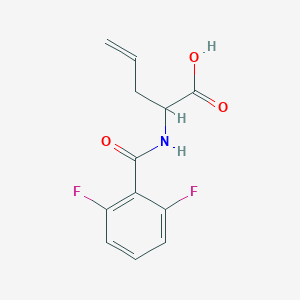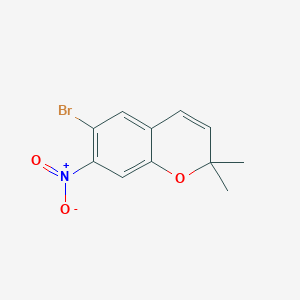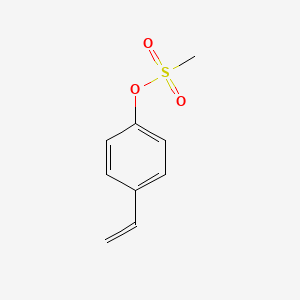
4-Methanesulfonyloxystyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonyloxystyrene is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid and 4-vinylphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methanesulfonyloxystyrene can be synthesized through the esterification of methanesulfonic acid with 4-vinylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of methanesulfonic acid 4-vinylphenyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methanesulfonyloxystyrene undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the vinyl group can undergo addition reactions with electrophiles.
Polymerization: The vinyl group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the ester group.
Electrophiles: Such as halogens or acids, can add to the vinyl group.
Catalysts: Such as palladium or platinum, can facilitate polymerization reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl esters can be formed.
Addition Products: Addition of electrophiles to the vinyl group results in the formation of substituted ethyl esters.
Polymers: Polymerization of the vinyl group leads to the formation of polyvinylphenyl sulfonates.
Wissenschaftliche Forschungsanwendungen
4-Methanesulfonyloxystyrene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of methanesulfonic acid 4-vinylphenyl ester involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release methanesulfonic acid and 4-vinylphenol. The vinyl group can participate in polymerization or addition reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid ethyl ester: Similar ester group but with an ethyl substituent instead of a vinyl group.
Methanesulfonic acid phenyl ester: Similar ester group but with a phenyl substituent instead of a vinyl group.
4-Vinylphenol: Shares the vinyl group but lacks the methanesulfonic acid ester functionality.
Uniqueness
4-Methanesulfonyloxystyrene is unique due to the presence of both the methanesulfonic acid ester group and the vinyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals.
Eigenschaften
Molekularformel |
C9H10O3S |
|---|---|
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
(4-ethenylphenyl) methanesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-3-8-4-6-9(7-5-8)12-13(2,10)11/h3-7H,1H2,2H3 |
InChI-Schlüssel |
ZQVIWBZMRVPFSP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Guanidine, N-[3-hydroxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8428721.png)
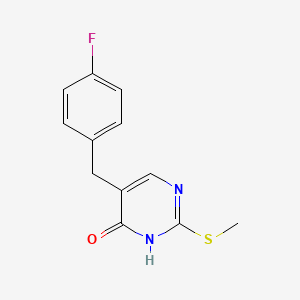
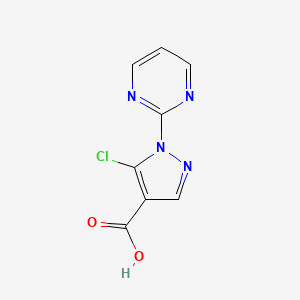
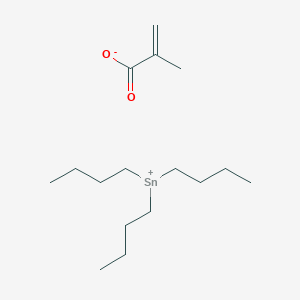
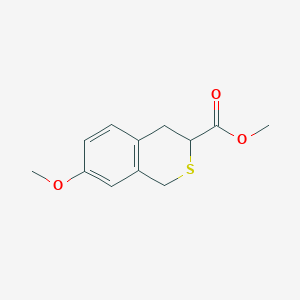

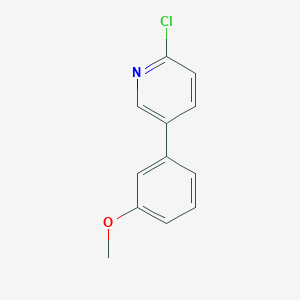
![2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine](/img/structure/B8428746.png)
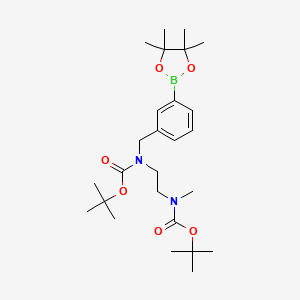

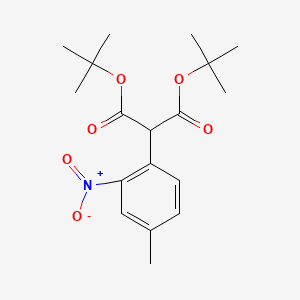
![(2S,3'S)-2-Methyl-[1,3]bipyrrolidinyl](/img/structure/B8428776.png)
